molecular formula C20H17ClN2O3 B2815345 5-(benzyloxy)-N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-12-6

5-(benzyloxy)-N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No. B2815345
CAS RN: 1021249-12-6
M. Wt: 368.82
InChI Key: VTDOLJIZMNWULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzyloxy)-N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C20H17ClN2O3 and its molecular weight is 368.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and SAR of 5,6-diarylpyridines : This study focused on the synthesis and structure-activity relationship (SAR) of 2-benzyloxy-5-(4-chlorophenyl)-6-(2,4-dichlorophenyl)pyridines, leading to the identification of potent hCB1 inverse agonists, demonstrating the compound's potential in cannabinoid receptor modulation (Meurer et al., 2005).

  • Merocyanine Dyes and Hydrogen Bonding : Research on the synthesis of dyes involving CH acidic heterocycles, including derivatives similar to the specified compound, explored their applications in studying hydrogen bonding interactions, highlighting their potential in chemical sensor development and supramolecular chemistry (Würthner & Yao, 2003).

  • Anti-inflammatory and Analgesic Agents : A study on the synthesis of novel compounds derived from visnaginone and khellinone, which share functional group similarities with the specified compound, revealed their potential as COX inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Material Science Applications

  • Aromatic Polyamides with Cardo Groups : The synthesis and characterization of novel aromatic polyamides incorporating similar molecular structures demonstrated applications in materials science, particularly in the development of polymers with enhanced solubility and thermal properties (Hsiao et al., 1999).

Molecular Interaction Studies

  • Antagonist Interactions with CB1 Cannabinoid Receptor : A study on a compound structurally related to the specified molecule, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, provided insights into the molecular interactions with the CB1 cannabinoid receptor, suggesting potential applications in drug development for neurological disorders (Shim et al., 2002).

properties

IUPAC Name

N-(4-chlorophenyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-23-12-19(26-13-14-5-3-2-4-6-14)18(24)11-17(23)20(25)22-16-9-7-15(21)8-10-16/h2-12H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDOLJIZMNWULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

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